2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide
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Overview
Description
2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide is a complex organic compound that features a piperazine ring substituted with a thiophene group and a phenylcyclopentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a nucleophilic substitution reaction using thiophene-2-carboxaldehyde and a suitable nucleophile.
Attachment of the Phenylcyclopentyl Group: The phenylcyclopentyl group can be attached through a Friedel-Crafts alkylation reaction using phenylcyclopentyl chloride and an appropriate Lewis acid catalyst.
Final Acylation Step: The final step involves the acylation of the piperazine ring with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets such as receptors or enzymes.
Material Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as neurotransmitter receptors or ion channels. The thiophene and piperazine moieties may play a role in modulating the activity of these targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-[3-oxo-1-(pyridin-2-ylmethyl)piperazin-2-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide: Similar structure but with a pyridine ring instead of thiophene.
2-[3-oxo-1-(furan-2-ylmethyl)piperazin-2-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
The presence of the thiophene ring in 2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide imparts unique electronic properties that may enhance its interactions with biological targets compared to similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
2-[3-oxo-1-(thiophen-2-ylmethyl)piperazin-2-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c27-21(25-17-23(10-4-5-11-23)18-7-2-1-3-8-18)15-20-22(28)24-12-13-26(20)16-19-9-6-14-29-19/h1-3,6-9,14,20H,4-5,10-13,15-17H2,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGQJPXPFGNFBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CC2C(=O)NCCN2CC3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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